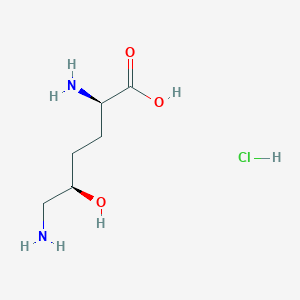
5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride (also known as DMXAA) is a synthetic agent that has been shown to have anti-tumor properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Synthesis and Application in Polymer and Material Science
Conversion of Biomass to Furan Derivatives : The synthesis of furan derivatives from plant biomass, including hexose carbohydrates and lignocellulose, is a significant area of research. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal as they can replace non-renewable hydrocarbon sources. The derivatives mentioned, including 2,5-bis(aminomethyl)furan, are integral in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, and chemicals, demonstrating the potential of biomass conversion technologies in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis and Fine Chemicals
5-HMF in Organic Synthesis : 5-HMF serves as a biomass-derived platform chemical for producing value-added chemicals, materials, and biofuels. Its functional groups make it an excellent starting material for synthesizing fine chemicals, underlining the importance of renewable carbon sources in chemical synthesis. The review highlights 5-HMF's utility in preparing various fine chemicals, showcasing the adaptability of biomass-derived compounds in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).
Environmental and Hazardous Material Degradation
Advanced Oxidation Processes for Degradation : The degradation of nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional processes, can be effectively achieved through advanced oxidation processes (AOPs). These processes improve the treatment schemes for hazardous compounds, highlighting the significance of developing new technologies for environmental remediation (Bhat & Gogate, 2021).
Pharmacological and Toxicological Studies
Metabolism and Carcinogenicity Studies of Methylated Arsenicals : Research on the metabolism of inorganic arsenic into methylated species such as monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV) is crucial for understanding the toxicological impact of arsenic exposure. These studies are vital for risk assessment and developing strategies to mitigate arsenic-related health risks (Cohen, Arnold, Eldan, Lewis, & Beck, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11(2)7-5-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKMUEMRNKFEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)


![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)


![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

